Product packaging for Magnesium propane chloride(Cat. No.:)

Magnesium propane chloride

Cat. No.: B12442498
M. Wt: 102.84 g/mol
InChI Key: RYEXTBOQKFUPOE-UHFFFAOYSA-M
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Description

Magnesium propane chloride, more commonly known as isopropylmagnesium chloride, is an organomagnesium compound that serves as a classic and highly valuable Grignard reagent in synthetic chemistry. With the molecular formula C3H7ClMg and a CAS RN of 1068-55-9, it is typically supplied as a solution in solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (MeTHF) for handling and reactivity purposes . Its primary research value lies in its ability to function as a strong nucleophile and base, enabling the formation of new carbon-carbon bonds through its reaction with a wide range of electrophiles, including carbonyl compounds such as ketones, aldehydes, and carbon dioxide . The mechanism of action involves the highly polarized carbon-magnesium bond, where the carbon atom is nucleophilic. This allows the isopropyl group to be transferred to electrophilic carbon atoms, facilitating the construction of more complex molecular structures from simpler precursors. In research settings, it is instrumental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The complexation behavior of magnesium chloride species in ether-based solvents like THF is a subject of ongoing research to optimize reaction conditions and enhance performance in advanced applications, including energy storage . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClMg B12442498 Magnesium propane chloride

Properties

IUPAC Name

magnesium;propane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEXTBOQKFUPOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Formation Mechanisms of Magnesium Propane Chloride

Magnesium-Halogen Exchange Reactions

An alternative and powerful method for the preparation of Grignard reagents, including those that may be difficult to synthesize directly, is the magnesium-halogen exchange. wikipedia.orgharvard.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent. wikipedia.org

In this approach, a more stable Grignard reagent is formed from a less stable one. Isopropylmagnesium chloride is a commonly used reagent for this purpose. wikipedia.orgwikipedia.orgharvard.edu The equilibrium of the exchange reaction is driven by the relative stability of the carbanionic character of the Grignard reagents involved. harvard.edu

Reaction: R-X + i-PrMgCl ⇌ R-MgCl + i-PrCl

This method offers the advantage of tolerating a wider range of functional groups that might be incompatible with the conditions of direct synthesis from magnesium metal. wikipedia.orgharvard.edusigmaaldrich.com The reaction conditions, particularly temperature, are crucial for success, as many functional groups are only tolerated at low temperatures. harvard.edusigmaaldrich.com

The addition of lithium chloride (LiCl) to isopropylmagnesium chloride solutions has been shown to dramatically increase the rate and efficiency of the magnesium-halogen exchange, a combination often referred to as a "Turbo Grignard" reagent. wikipedia.orgresearchgate.net This enhancement is attributed to the formation of a more reactive LiCl-iPrMgCl complex. wikipedia.org The LiCl-mediated exchange can proceed under milder conditions and is effective for a broader range of substrates, including less activated organic bromides. researchgate.netclockss.org

ReagentKey Features
Isopropylmagnesium Chloride (i-PrMgCl) Commonly used for magnesium-halogen exchange. wikipedia.orgwikipedia.orgharvard.edu
i-PrMgCl·LiCl ("Turbo Grignard") Increased reactivity and efficiency in exchange reactions. wikipedia.orgresearchgate.net Tolerates a wider range of functional groups. researchgate.netclockss.org

When the magnesium-halogen exchange is performed on a chiral substrate, the stereochemical outcome is an important consideration. Research on the stereochemistry of Grignard reagent formation from optically active substrates is consistent with a surface-radical mechanism, where the stereochemical information may be lost or retained to varying degrees depending on the specific substrate and conditions. researchgate.net In the context of magnesium-halogen exchange reactions involving alkenyl halides, the exchange has been observed to proceed with retention of the double bond's configuration. acs.org The specific stereochemical course of the exchange with chiral alkyl halides to form compounds like propylmagnesium chloride would depend on the reaction mechanism and the stability of any intermediates.

Functional Group Tolerance and Regioselectivity in Exchange Processes

The halogen-magnesium exchange reaction is a powerful method for the synthesis of organomagnesium compounds, including propylmagnesium chloride, that circumvents the direct reaction of magnesium metal with organic halides. This method offers significant advantages in terms of functional group tolerance. The reactivity of Grignard reagents is highly dependent on temperature, with reactions involving highly reactive electrophiles like aldehydes and ketones occurring at significant rates only above 0 °C. harvard.edu This temperature dependence allows for the preparation of organomagnesium reagents that contain sensitive functional groups such as esters, nitriles, and imines, provided the exchange reaction is rapid enough to proceed at low temperatures (typically below 0 °C). harvard.edu

The use of isopropylmagnesium chloride (i-PrMgCl), often in a complex with lithium chloride (LiCl), has become a common strategy for these exchanges. The i-PrMgCl·LiCl complex, sometimes referred to as a "Turbo-Grignard" reagent, facilitates fast and efficient exchange reactions with a wide range of functionalized aryl and heteroaryl bromides. google.comwikipedia.org The presence of LiCl is thought to increase the nucleophilicity of the Grignard reagent by favoring the formation of ate-species, which accelerates the exchange. clockss.org This enhanced reactivity allows the exchange to occur at low temperatures, preserving sensitive functional groups that would otherwise react with the Grignard reagent. harvard.edugoogle.com For example, cyano groups and esters are tolerated in halogen-magnesium exchanges using i-PrMgCl·LiCl. google.com

Regioselectivity in exchange processes is heavily influenced by the electronic and steric environment of the halogen atom. The rate of exchange is generally faster for more electron-deficient aromatic or heterocyclic halides. harvard.educlockss.org Furthermore, the presence of a chelating group ortho to a halogen can direct the exchange, increasing the reaction rate and allowing for selective exchange at that specific position, even in the presence of other halogens. harvard.educlockss.org For instance, in dibrominated aromatic compounds, the bromine atom positioned ortho to a chelating moiety will undergo exchange preferentially. harvard.edu This directing effect is crucial for the synthesis of specifically substituted Grignard reagents.

Table 1: Functional Group Tolerance in i-PrMgCl·LiCl Exchange Reactions
Tolerated Functional GroupSubstrate TypeTypical Reaction ConditionsReference
EsterAryl BromideTHF, -10 °C to 0 °C google.comclockss.org
Cyano (Nitrile)Aryl BromideTHF, -7 °C google.com
AmidineDibromoarylTHF, low temperature harvard.edu
MethoxyAryl BromideTHF, low temperature google.com
ChlorideAryl BromideTHF, low temperature google.com

Advanced and Emerging Synthetic Approaches

Beyond the traditional methods, several advanced synthetic routes for preparing propylmagnesium chloride and related Grignard reagents have been developed. These emerging approaches offer improved efficiency, milder reaction conditions, and broader substrate scope.

Hydromagnesiation of Alkenes and Alkynes

Hydromagnesiation involves the addition of a Mg-H bond across a carbon-carbon double or triple bond. While less common than hydrometallation with other metals, it presents a direct pathway to organomagnesium compounds from unsaturated hydrocarbons. The reaction of propyne (B1212725) with magnesium films has been studied, revealing the formation of carbon-magnesium bonds. Upon deuterolysis, these surface species yield [²H₁]propyne, indicating the formation of a magnesium-acetylide species. rsc.org Further reaction can lead to hydrogenation, producing propene via half-hydrogenated intermediates. rsc.org This demonstrates the fundamental reactivity between magnesium and alkynes, which is a basis for developing catalytic hydromagnesiation protocols.

Transmetalation from Other Organometallic Species (e.g., Organozinc)

Transmetalation provides a crucial alternative for synthesizing Grignard reagents that are difficult to prepare via conventional methods. This process involves the exchange of an organic group from a less electropositive metal to magnesium. Organozinc compounds are particularly useful precursors due to their high functional group tolerance, stemming from the more covalent and less reactive carbon-zinc bond. nih.govwikipedia.org The general method involves reacting a pre-formed organozinc compound with a magnesium salt or reacting an organolithium or Grignard reagent with a zinc halide. ncl.res.in

A specific application is the reductive transmetalation where magnesium metal reacts with an organozinc compound. This has been successfully used for adamantane-based Grignard reagents, which are challenging to synthesize directly due to side reactions. wikipedia.org The reaction proceeds as follows:

R-Zn-X + Mg → R-Mg-X + Zn

This approach leverages the greater reactivity of magnesium to displace zinc, forming the desired Grignard reagent. The preparation of organozinc reagents themselves can be achieved through various means, including direct insertion of zinc into organic halides, often facilitated by LiCl, or by using highly active zincates. nih.gov

Catalytic Methods for Grignard Reagent Preparation

The direct synthesis of Grignard reagents from organic halides and magnesium metal often suffers from induction periods and can be sluggish, especially with less reactive halides like chlorides. Catalytic methods have emerged to overcome these limitations. Transition metal salts, particularly those of iron, have been shown to be effective catalysts. researchgate.netacs.org For instance, small amounts of iron(III) chloride (FeCl₃) can promote the formation of Grignard reagents. researchgate.net

Another approach involves using complex hydrides, such as sodium aluminum hydride (NaAlH₄) or its derivatives, as catalysts in ether solvents like THF. google.com These homogeneous catalyst systems can significantly reduce or eliminate induction periods and enable the use of more economical alkyl chlorides instead of the more reactive bromides or iodides. google.com The catalytic cycle in iron-catalyzed processes is thought to involve low-valent iron species that facilitate the oxidative addition of the organic halide and subsequent reduction by magnesium. researchgate.net

Table 2: Comparison of Catalytic Systems for Grignard Synthesis
Catalyst SystemOrganic Halide TypeKey AdvantagesReference
Iron(III) salts (e.g., FeCl₃)Aryl chlorides, Alkyl halidesLow cost, promotes reaction with inactive chlorides researchgate.netacs.org
Complex hydrides (e.g., NaAlH₄)Alkyl chloridesEliminates induction period, enables use of chlorides google.com
Manganese(II) chlorideAryl halidesEffective for cross-coupling with activated aryl halides acs.org
Cobalt(II) chlorideAryl halidesCatalyzes Ar-Ar homocoupling from aryl Grignards acs.org

Reactivity and Reaction Mechanisms of Magnesium Propane Chloride

Nucleophilic Addition Reactions to Carbonyl Compounds

One of the most fundamental applications of propylmagnesium chloride is its reaction with carbonyl compounds. The electrophilic carbon atom of the carbonyl group serves as the primary site of attack for the nucleophilic propyl group.

The reaction of propylmagnesium chloride with aldehydes and ketones proceeds via a nucleophilic addition mechanism. masterorganicchemistry.compressbooks.pub The process begins with the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of the propyl group's carbanionic carbon on the carbonyl carbon. youtube.com This attack breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate. libretexts.org The reaction is completed by an acidic workup step, where a proton source is added to protonate the alkoxide, yielding the final alcohol product. masterorganicchemistry.com

The general mechanism can be summarized in two main steps:

Nucleophilic Attack: The propyl group from the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org

Protonation: An aqueous acid workup protonates the alkoxide intermediate to form the corresponding alcohol. masterorganicchemistry.com

Addition to aldehydes (except formaldehyde) results in the formation of secondary alcohols, while addition to ketones yields tertiary alcohols. study.com With sterically hindered ketones, side reactions such as reduction and enolization can occur. organic-chemistry.org In the reduction pathway, a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. organic-chemistry.org

When propylmagnesium chloride reacts with a chiral aldehyde or ketone that is not a racemic mixture, the nucleophilic attack occurs on the two prochiral faces of the carbonyl group at different rates. This is because the transition states leading to the two possible products are diastereomeric and thus have different energies. stackexchange.com This results in the formation of two diastereomeric alcohol products in unequal amounts. stackexchange.com

The stereochemical outcome of these additions can often be predicted using established models:

Felkin-Anh Model: For acyclic chiral ketones, this model is used to predict the major diastereomer. It posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. academie-sciences.fr

Chelation Control: If the substrate contains a chelating group (like an α-alkoxy or α-hydroxy group), the magnesium atom of the Grignard reagent can coordinate with both the chelating group and the carbonyl oxygen. This locks the conformation of the substrate and directs the nucleophilic attack from the less hindered face, often leading to high diastereoselectivity. nih.gov

Additions to chiral cyclic ketones can also be highly stereoselective, with the selectivity depending on the conformational preferences of the ring and the steric hindrance on each face of the carbonyl group. nih.govnih.gov

In reactions with α,β-unsaturated carbonyl compounds (enones), there are two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). libretexts.org Propylmagnesium chloride, like most "hard" Grignard and organolithium reagents, overwhelmingly favors 1,2-addition. libretexts.orgstackexchange.com This preference is due to the irreversible and rapid nature of the attack at the highly electrophilic carbonyl carbon. libretexts.org The product of 1,2-addition to an enone is an allylic alcohol. stackexchange.com

While 1,2-addition is the dominant pathway, the regioselectivity can be reversed to favor 1,4-addition by the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide or chloride. researchgate.netrug.nl The in-situ formation of an organocuprate species, which is a "softer" nucleophile, directs the attack to the β-carbon of the conjugated system. rug.nl

Reaction with Esters: The reaction of propylmagnesium chloride with esters results in the formation of tertiary alcohols and requires two equivalents of the Grignard reagent. masterorganicchemistry.comlibretexts.org The mechanism involves two successive nucleophilic additions. chemistrysteps.com

First Addition: The first equivalent of propylmagnesium chloride adds to the ester carbonyl to form a tetrahedral intermediate. jove.comyoutube.com

Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxy group (-OR) as a leaving group. The product of this step is a ketone. masterorganicchemistry.comjove.com

Second Addition: The ketone formed is more reactive than the starting ester. chemistrysteps.com Therefore, it rapidly reacts with a second equivalent of propylmagnesium chloride in a standard nucleophilic addition. libretexts.orgjove.com

Protonation: Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product, which contains two propyl groups attached to the former carbonyl carbon. jove.com

Due to the higher reactivity of the intermediate ketone, it is generally not possible to isolate it, and the reaction proceeds to the tertiary alcohol. chemistrysteps.com

Reaction with Nitriles: Propylmagnesium chloride also reacts with nitriles to form ketones after hydrolysis. masterorganicchemistry.comlibretexts.org Unlike with esters, only one equivalent of the Grignard reagent adds to the nitrile. organicchemistrytutor.com

Nucleophilic Addition: The propyl group attacks the electrophilic carbon of the nitrile's C≡N triple bond. masterorganicchemistry.comjove.com This forms a new carbon-carbon bond and produces a resonance-stabilized magnesium salt of an imine (an imine anion). libretexts.orgucalgary.ca

Intermediate Stability: This imine anion intermediate is not susceptible to a second addition by another Grignard molecule because the negative charge on the nitrogen atom reduces the electrophilicity of the carbon. organicchemistrytutor.comchemistrysteps.com

Hydrolysis: The reaction is quenched with aqueous acid. masterorganicchemistry.com The imine salt is protonated to form an imine, which is then hydrolyzed under the acidic conditions to yield the final ketone product. jove.comlibretexts.org

Carbon-Carbon Bond Forming Reactions

Beyond additions to carbonyls and nitriles, propylmagnesium chloride is a key reagent in transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

The Kumada-Tamao-Corriu reaction is a cross-coupling reaction that uses a Grignard reagent and an organic halide or pseudohalide in the presence of a transition metal catalyst, typically based on nickel, palladium, or iron. thieme-connect.com This method allows for the formation of carbon-carbon bonds between sp³-hybridized carbons (from the propylmagnesium chloride) and sp²- or sp³-hybridized carbons of the coupling partner.

Nickel and Palladium Catalysis: Nickel and palladium complexes are highly effective catalysts for these reactions. The general catalytic cycle involves oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to form the final product and regenerate the catalyst. uwindsor.ca

Iron Catalysis: Iron catalysts, such as iron(III) acetylacetonate, have emerged as a less expensive, less toxic, and more environmentally friendly alternative to palladium and nickel. illinois.edunii.ac.jp Iron-catalyzed reactions are particularly effective for coupling alkyl halides with Grignard reagents. illinois.edu

These reactions are compatible with a variety of functional groups and have broad applications in synthesis. The choice of catalyst and reaction conditions can influence the efficiency and scope of the coupling.

Table 1: Examples of Transition Metal Catalysts in Cross-Coupling Reactions with Grignard Reagents
CatalystElectrophile (R-X)Product TypeReference
Nickel (e.g., NiCl₂(dppp))Aryl/Vinyl HalidesAlkyl-Aryl/Alkyl-Vinyl thieme-connect.com
Palladium (e.g., Pd(PPh₃)₄)Aryl/Vinyl Halides, TriflatesAlkyl-Aryl/Alkyl-Vinyl uwindsor.ca
Iron (e.g., Fe(acac)₃)Alkyl/Aryl Halides, TosylatesAlkyl-Alkyl/Alkyl-Aryl illinois.edunii.ac.jp
Cobalt (e.g., CoCl₂)Alkyl HalidesAlkyl-Alkyl acs.org

Metalation and Protonation Reactions

As a strong base, propylmagnesium chloride can deprotonate a variety of acidic C-H bonds, a process known as metalation. This reactivity is fundamental to its use in generating other organometallic reagents and in directed metalation strategies.

The deprotonation mechanism involves the propyl group of the Grignard reagent acting as a base to abstract a proton from a substrate, forming propane (B168953) and a new magnesium-containing species. The synthetic utility of this reaction is vast. For instance, terminal alkynes can be deprotonated to form alkynyl Grignard reagents, which are versatile nucleophiles in their own right.

This deprotonation ability is also crucial in "halogen-metal exchange" reactions, where a less basic Grignard reagent is used to deprotonate a substrate before a more reactive Grignard is used for the exchange. This prevents the quenching of the desired organomagnesium species by acidic protons present in the substrate. wikipedia.org

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings in a regioselective manner. harvard.edubaranlab.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to the magnesium center of the Grignard reagent, directing deprotonation to the adjacent ortho position. guidechem.com Common DMGs include amides, ethers, and amines. harvard.edu

While organolithium reagents are more commonly used for DoM, hindered magnesium amide bases, which can be prepared from Grignard reagents, have been shown to be effective for the directed metalation of electron-poor heteroarenes and arenes with sensitive functional groups. baranlab.org These magnesium-based reagents often offer improved functional group tolerance compared to their organolithium counterparts.

Complex Formation and Reactivity Modulation with Additives

The reactivity of propylmagnesium chloride can be significantly modulated by the addition of certain salts, most notably lithium chloride (LiCl). The addition of LiCl to a Grignard reagent solution leads to the formation of a more reactive species, often referred to as a "Turbo Grignard" reagent.

The enhanced reactivity is attributed to the breakup of polymeric Grignard aggregates that exist in solution, leading to the formation of more soluble and more nucleophilic magnesate complexes, such as [PrMgCl₂]⁻Li⁺. These "ate" complexes exhibit increased reactivity in halogen-magnesium exchange reactions, allowing them to proceed at lower temperatures and with greater efficiency. This increased reactivity also expands the scope of compatible functional groups on the substrate.

Table 3: Effect of LiCl on Propylmagnesium Chloride Reactivity

PropertyPropylmagnesium ChloridePropylmagnesium Chloride + LiCl
Reactivity ModerateHigh
Solubility Forms aggregatesBreaks aggregates, more soluble
Reaction Conditions Higher temperatures may be requiredMilder conditions, lower temperatures
Functional Group Tolerance LimitedEnhanced

This table summarizes the general effects of adding lithium chloride to a Grignard reagent solution.

The Role of Lithium Chloride in Enhancing Reactivity ("Turbo Grignard")

The addition of lithium chloride to propylmagnesium chloride solutions in ethereal solvents like tetrahydrofuran (B95107) (THF) leads to the formation of a more potent reagent, commonly referred to as a "Turbo Grignard". chem-station.comyoutube.com This enhancement in reactivity is not merely a catalytic effect but a fundamental alteration of the solution's composition and the nature of the reactive species present. vander-lingen.nlnih.gov

The primary role of lithium chloride is to break down the polymeric aggregates of the Grignard reagent that typically exist in solution. vander-lingen.nlorganic-chemistry.org Standard Grignard solutions are complex mixtures governed by the Schlenk equilibrium, involving the organomagnesium halide (RMgCl), the diorganomagnesium species (R₂Mg), and magnesium chloride (MgCl₂). These species often form dimers and larger aggregates, which are less reactive. Lithium chloride interacts with the magnesium chloride component, effectively sequestering it and shifting the Schlenk equilibrium. acs.orgnih.gov

This shift results in a higher concentration of the more nucleophilic diorganomagnesium species. acs.orgnih.gov Furthermore, the interaction between the Grignard reagent and lithium chloride leads to the formation of anionic "ate" complexes, such as [RMgCl₂]⁻Li⁺. vander-lingen.nlresearchgate.net These complexes are more electron-rich and, consequently, more nucleophilic than the neutral Grignard reagent, contributing significantly to the observed increase in reactivity. researchgate.netresearchgate.net The formation of these highly anionic species is considered a key reason for the accelerated reactions. chem-station.com

The practical benefits of using propylmagnesium chloride-lithium chloride complex include the ability to perform reactions at lower temperatures, which minimizes side reactions and allows for the preparation of organomagnesium compounds with sensitive functional groups that would not be stable under traditional Grignard reaction conditions. chem-station.comorganic-chemistry.org For instance, the Br/Mg exchange reaction, which can be sluggish with conventional Grignard reagents, is significantly accelerated by the presence of LiCl. organic-chemistry.orgguidechem.com

Table 1: Effect of Lithium Chloride on Br/Mg Exchange Reaction

Grignard ReagentSubstrateReaction ConditionsConversion (%)Reference
i-PrMgClp-methoxybromobenzeneRoom Temperature18 guidechem.com
i-PrMgCl·LiClp-methoxybromobenzeneRoom Temperature84 guidechem.com

Single-Electron Transfer (SET) vs. Polar Mechanisms in Grignard Reactions

The mechanism of the Grignard reaction has been a subject of debate for many years, with two primary pathways proposed: a polar, two-electron mechanism and a single-electron transfer (SET) mechanism. wikipedia.orgacs.orgorganic-chemistry.org

The polar mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. wikipedia.org This is generally depicted as a concerted process occurring through a cyclic transition state, often a six-membered ring involving the magnesium atom coordinating to the carbonyl oxygen. wikipedia.org

The SET mechanism , on the other hand, proposes an initial single-electron transfer from the Grignard reagent to the carbonyl compound, forming a radical anion (ketyl) and a radical cation. wikipedia.orgorganic-chemistry.org These radical intermediates then recombine to form the product. acs.org

The operative mechanism is believed to be substrate-dependent. wikipedia.org Factors such as the steric hindrance of the reagents and the reduction potential of the carbonyl compound play a crucial role in determining which pathway is favored. organic-chemistry.orgnih.gov For instance, reactions with sterically hindered ketones or substrates with low reduction potentials are more likely to proceed via an SET mechanism. organic-chemistry.orgnih.gov

Experimental Evidence for Mechanistic Pathways

Distinguishing between the polar and SET mechanisms experimentally has been a significant challenge. One of the key pieces of evidence for the SET pathway comes from the detection of radical coupling side products. wikipedia.org For example, in the reaction of certain Grignard reagents with benzophenone, the formation of benzopinacol, a product of ketyl radical dimerization, is observed. acs.org

A powerful tool for investigating the involvement of radical intermediates is the use of "radical clocks". nih.gov These are molecules that undergo a characteristic and rapid rearrangement if a radical is formed. If the rearranged product is detected, it provides strong evidence for a radical mechanism. Studies using the fluorenylcyclopropyl radical clock, one of the fastest known radical clocks, have shown that additions of Grignard reagents to aldehydes and most alkyl ketones proceed through a concerted, two-electron pathway, as no ring-opened products indicative of an SET mechanism were observed. nih.gov However, for reactions with some aromatic ketones, particularly electron-deficient ones, evidence for the SET pathway was found. nih.gov

Table 2: Mechanistic Pathway Indicated by Radical Clock Experiments

Grignard ReagentCarbonyl SubstrateObserved ProductsInferred MechanismReference
Alkylmagnesium HalidesAldehydes & Methyl KetonesNo ring-opened productsPolar (Two-electron) nih.gov
tert-Butylmagnesium ChloridePhenyl KetonesRing-opened productsSET Dominant nih.gov
Primary Alkylmagnesium HalidesPentafluorophenyl KetoneRing-opened productsSET Observed nih.gov

Computational Approaches to Distinguish Mechanisms

Computational chemistry has become an indispensable tool for elucidating the mechanisms of Grignard reactions. acs.orgnih.gov Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations allow for the detailed study of reaction pathways, transition state structures, and the energetics of both the polar and SET mechanisms. acs.orgnih.govresearchgate.net

These studies have largely supported the idea that the mechanism is substrate-dependent. wikipedia.org For the reaction of methylmagnesium chloride with acetaldehyde, quantum-chemical calculations indicate a clear preference for the nucleophilic addition pathway. acs.org Conversely, for substrates with lower reduction potentials, such as fluorenone, the SET pathway becomes more favorable. acs.org

Computational models have also highlighted the importance of the aggregation state of the Grignard reagent. Some studies suggest that dimeric Grignard reagents are more reactive in nucleophilic additions than monomeric species. nih.govresearchgate.net The calculations can model the transition states for both the concerted polar pathway and the stepwise SET process, allowing for a comparison of their activation energies. nih.gov For instance, when the alkyl group of the Grignard reagent is bulky, C-C bond formation in the polar transition state can be sterically hindered, making the SET pathway, which involves initial Mg-O bond formation, more competitive. nih.gov These computational approaches provide a molecular-level understanding that complements experimental findings and helps to rationalize the observed reactivity and selectivity. nih.gov

Advanced Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques for Structural Analysis of Organomagnesium Species

Spectroscopic methods provide invaluable insight into the constitution of Grignard reagents in solution, which is often a complex equilibrium of various species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic solution behavior of Grignard reagents, including the well-known Schlenk equilibrium. acs.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).

Temperature-dependent NMR studies of primary Grignard reagents reveal rapid inversion of configuration at the α-carbon (the carbon bonded to magnesium). harvard.edu This process, along with intermolecular exchange, influences the observed NMR spectra. For instance, the spectra of CH₂-Mg protons in primary Grignard reagents often show temperature-dependent changes, indicating that the rate of inversion is sensitive to solvent and concentration. harvard.edu

²⁵Mg-NMR spectroscopy offers direct insight into the magnesium coordination environment. nih.gov Different species within the Schlenk equilibrium, such as RMgX, R₂Mg, and MgX₂, can be identified by their distinct ²⁵Mg chemical shifts, helping to quantify the position of the equilibrium under various conditions. nih.gov Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can further help to distinguish between monomeric, dimeric, and higher oligomeric aggregates in solution by differentiating them based on their diffusion coefficients.

Table 1: Representative ²⁵Mg NMR Chemical Shifts for Organomagnesium Species This table is illustrative and shows typical ranges for Grignard-related species. Specific shifts for propylmagnesium chloride may vary based on solvent and concentration.

Species Type Example Solvent Typical ²⁵Mg Chemical Shift (ppm)
Alkylmagnesium Halide CH₃MgCl THF ~50-60
Dialkylmagnesium (CH₃)₂Mg THF ~90-100
Magnesium Dihalide MgCl₂ THF ~15-25

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides key information about the bonding within organomagnesium compounds. A central focus of these studies is the identification of the carbon-magnesium (C-Mg) stretching frequency, which is characteristic of the Grignard reagent.

For unsolvated methylmagnesium chloride (CH₃MgCl), a key vibrational mode assigned to the C-Mg stretch has been identified through matrix isolation IR spectroscopy. acs.org Theoretical calculations support these experimental findings, providing a basis for understanding the vibrational properties of the C-Mg bond. acs.org The position of this band is sensitive to the coordination environment of the magnesium atom, including the nature of the alkyl group, the halide, and the coordinating solvent molecules. These techniques have been used to study the structure and properties of Grignard reagents for decades. nih.govacs.org

Table 2: Calculated Vibrational Frequencies for Methylmagnesium Chloride (CH₃MgCl) Data adapted from ab initio studies, providing a model for related primary Grignard reagents like propylmagnesium chloride. acs.org

Vibrational Mode Description Calculated Frequency (cm⁻¹)
ν(C-Mg) Carbon-Magnesium Stretch ~500 - 550
ν(Mg-Cl) Magnesium-Chloride Stretch ~300 - 350
δ(CH₃) Methyl Deformation ~1200 - 1400
ν(C-H) Carbon-Hydrogen Stretch ~2900 - 3000

Single-crystal X-ray diffraction provides the most definitive structural information for organomagnesium compounds that can be crystallized. These studies have been crucial in moving beyond the simple "RMgX" representation, revealing that Grignard reagents often exist as monomeric, dimeric, or even more complex aggregates in the solid state. acs.org

The seminal crystal structure of ethylmagnesium bromide dietherate revealed a monomeric species with a tetrahedrally coordinated magnesium atom. wisc.edu The magnesium center is bonded to the ethyl group, a bromine atom, and the oxygen atoms of two diethyl ether solvent molecules. In contrast, other studies have identified more complex structures, such as halogen-bridged dimers and tetrameric aggregates, depending on the solvent, the organic group, and the halide. acs.org For example, a crystalline compound obtained from a THF solution of ethylmagnesium chloride was found to be a tetramer with the composition [C₂H₅Mg₂Cl₃(THF)₃]₂. acs.org These crystal structures provide precise data on bond lengths and angles, confirming the coordination geometries around the magnesium centers.

Table 3: Selected Bond Distances from X-ray Crystallography of Grignard Reagents

Compound Bond Bond Length (Å) Reference
EtMgBr(OEt₂)₂ Mg-C 2.15 wisc.edu
EtMgBr(THF)₂ Mg-C 2.15(2) wikipedia.org
(Me₂Mg)n Mg-C (bridging) 2.24(3) wikipedia.org

Computational Chemistry and Theoretical Modeling

Computational methods have become indispensable for elucidating the mechanistic details of Grignard reactions and understanding the intrinsic electronic properties of the reagents, which are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving Grignard reagents. nih.govresearchgate.net DFT calculations have been instrumental in modeling the addition of Grignard reagents to carbonyl compounds, a cornerstone reaction in organic synthesis. nih.govresearchgate.net

These studies have revealed detailed reaction pathways, often involving the coordination of the carbonyl compound to the magnesium atom of a monomeric or dimeric Grignard species. nih.govresearchgate.net DFT calculations can locate and characterize the transition state structures for the C-C bond-forming step, providing insights into the reaction's activation energy. researchgate.net For example, investigations into the reaction of methylmagnesium chloride with formaldehyde (B43269) suggest a pathway where the carbonyl coordinates to a dimeric Grignard reagent, with the transition state involving a four-centered arrangement leading to the formation of C-C and O-Mg bonds. nih.govresearchgate.net Furthermore, DFT has been used to explore the competition between polar (nucleophilic addition) and single-electron transfer (SET) mechanisms, suggesting that sterically bulky alkyl groups may favor the SET pathway. nih.govresearchgate.net

Table 4: Key Findings from DFT Studies of Grignard Reactions

System Studied DFT Functional (Example) Key Finding Reference
CH₃MgCl + H₂CO B3LYP Reaction proceeds via a dimeric Grignard reagent; transition state is four-centered. nih.govresearchgate.net
Grignard + Ketone B3LYP Evaluated competition between polar and single-electron transfer (SET) pathways. acs.org
Fe-catalyzed Cross-Coupling B3LYP-D3 Elucidated the Feᴵ/Feᴵᴵ/Feᴵᴵᴵ catalytic cycle involving a Grignard reagent. nih.gov

Ab initio (from first principles) calculations provide a high level of theory for understanding the electronic structure, bonding, and reactivity of Grignard reagents without empirical parameterization. These methods are particularly useful for analyzing bond character and vibrational frequencies.

Ab initio studies on methylmagnesium chloride have been used to calculate its equilibrium geometry and vibrational frequencies, which compare favorably with experimental data from matrix-isolated species. acs.orgacs.org Such calculations confirm the nature of the C-Mg bond and provide a detailed picture of the molecule's potential energy surface. Furthermore, ab initio molecular dynamics (AIMD) simulations can model the behavior of Grignard reagents in solution, explicitly including solvent molecules to understand how the solvent shell dynamics influence reactivity and the Schlenk equilibrium. acs.org

Analyses of the electronic distribution, such as Natural Bond Orbital (NBO) analysis, performed on ab initio wavefunctions, can quantify the degree of ionic character in the C-Mg bond. researchgate.net These studies consistently show that the C-Mg bond is highly polarized, with significant negative charge residing on the carbon atom, which explains the strong nucleophilic and basic nature of Grignard reagents. researchgate.net

Kinetic and Reaction Monitoring Techniques

The study of reaction kinetics and the ability to monitor reactions in real-time are essential for understanding reaction mechanisms, optimizing process conditions, and ensuring safety. A variety of advanced techniques are employed to study the formation and subsequent reactions of propylmagnesium chloride.

In-situ (in the reaction mixture) spectroscopic techniques are invaluable for obtaining real-time data on the concentration of reactants, intermediates, and products without the need for sampling and quenching. Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for monitoring Grignard reagent formation. nih.gov By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, the consumption of the organic halide and the formation of the C-Mg bond can be tracked by observing changes in the infrared spectrum over time. nih.gov This method has been successfully applied to a wide array of Grignard reagents, including propylmagnesium chloride. nih.gov In-line FTIR can also be used to detect the endpoint of titrations to determine the concentration of the Grignard reagent. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in a flow-through setup, also allows for the on-line monitoring of Grignard reactions. This can provide quantitative data on the concentrations of various species in the reaction mixture, aiding in the development of kinetic models.

Spectroscopic TechniqueInformation ObtainedApplication to Propylmagnesium Chloride
In-situ FTIR Vibrational modes of functional groupsMonitoring the disappearance of the C-Cl stretch and the appearance of new bands associated with the Mg-C bond and solvent coordination.
On-line NMR Chemical environment of nuclei (¹H, ¹³C)Quantifying the conversion of propyl chloride to propylmagnesium chloride and identifying byproducts.

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages for the study and production of Grignard reagents. libretexts.org The small reactor volumes and high surface-area-to-volume ratios allow for excellent control over reaction temperature, which is crucial for managing the highly exothermic nature of Grignard reagent formation. libretexts.org

By systematically varying parameters such as residence time (the time the reactants spend in the reactor), stoichiometry, and temperature, and coupling the flow reactor with in-line analytical techniques like FTIR or NMR, a large amount of kinetic data can be collected rapidly and efficiently. This approach allows for the quick determination of reaction rate laws and activation parameters. Furthermore, flow chemistry enhances the safety of handling highly reactive reagents like propylmagnesium chloride. libretexts.org The continuous nature of the process minimizes the accumulation of large quantities of the energetic Grignard reagent at any given time. This methodology has been shown to improve the selectivity of Grignard reagent formation by minimizing side reactions such as Wurtz coupling.

Flow Chemistry ParameterImpact on Kinetic Studies and Optimization
Residence Time Directly relates to reaction time, allowing for precise kinetic measurements.
Temperature Excellent heat transfer allows for the study of reaction rates at various temperatures to determine activation energy.
Stoichiometry Precise control over reactant ratios to determine reaction orders.
Mixing Efficient mixing in microreactors ensures that reaction rates are not limited by mass transfer.

Stopped-flow spectroscopy is a technique designed to study the kinetics of very fast reactions in solution, typically with half-lives in the millisecond range. wikipedia.org The method involves the rapid mixing of two reactant solutions, which then flow into an observation cell. york.ac.uk The flow is abruptly stopped, and the progress of the reaction is monitored spectrophotometrically (e.g., by UV-Vis absorbance or fluorescence) as a function of time. york.ac.uk

While stopped-flow is a powerful technique for a wide range of chemical and biochemical reactions, its application to the study of propylmagnesium chloride and other Grignard reagents is not widely reported in the scientific literature. york.ac.ukphotophysics.com Several factors may contribute to this:

High Reactivity: The reactions of Grignard reagents with many substrates, such as aldehydes and ketones, are often extremely fast and may be diffusion-controlled. nih.gov This means the reaction rate is limited by how quickly the reactant molecules can come together in solution, potentially making the reaction too fast to be accurately measured even with the millisecond time resolution of stopped-flow instruments. nih.gov

Spectroscopic Probes: Stopped-flow relies on a change in an optical signal to monitor the reaction. Many Grignard reactions may not involve a convenient change in absorbance or fluorescence in the UV-Vis range, making detection challenging.

Alternative Methods: For very fast Grignard reactions, other techniques like competition kinetics are often employed. nih.gov In these experiments, two different Grignard reagents are allowed to compete for a limited amount of a substrate, and the product distribution is used to determine the relative reaction rates. nih.gov

Despite these challenges, the stopped-flow method could potentially be applicable to studying certain aspects of Grignard reagent chemistry, such as the kinetics of the Schlenk equilibrium or reactions with substrates that are less reactive, provided a suitable spectroscopic handle is available.

Applications of Magnesium Propane Chloride in Advanced Organic Synthesis

Chiral Synthesis and Stereoselective Transformations

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Propylmagnesium chloride has demonstrated its value in stereoselective transformations, enabling the synthesis of chiral molecules with a high degree of stereochemical purity.

The enantioselective addition of organometallic reagents to carbonyl compounds is a powerful method for constructing chiral alcohols. Propylmagnesium chloride, in the presence of chiral ligands, can be used to achieve moderate enantioselectivity in additions to aldehydes. mdpi.com The effectiveness of this asymmetric induction is influenced by several factors, including the structure of the chiral ligand, the solvent, and the nature of the carbonyl substrate. mdpi.com

Research has shown that the use of chiral amino alcohols as ligands can guide the nucleophilic addition of propylmagnesium bromide (a related propylmagnesium halide) to aldehydes. mdpi.com Key findings from these studies indicate that:

Solvent Effects : Donor solvents can negatively impact the efficiency of the asymmetric catalysis, likely by competing with the chiral ligand for coordination to the magnesium center. mdpi.com

Ligand Structure : Ligands possessing two asymmetric centers tend to provide higher levels of asymmetric induction. mdpi.com Conversely, bulky substituents on the nitrogen atom of the amino alcohol ligand can lead to lower selectivity. mdpi.com

Substrate Influence : The asymmetric induction is generally more pronounced in the formation of aromatic secondary alcohols compared to their aliphatic counterparts. mdpi.com

Table 1: Factors Influencing Enantioselective Addition of Propylmagnesium Halides

Factor Observation Reference
Solvent Donor solvents can decrease enantioselectivity. mdpi.com
Chiral Ligand Ligands with two chiral centers enhance asymmetric induction. mdpi.com
Substrate Higher enantioselectivity is often observed with aromatic aldehydes. mdpi.com

In molecules containing pre-existing stereocenters, the introduction of a new stereocenter requires diastereoselective control. Propylmagnesium chloride has been employed in studies of diastereoselective additions to chiral ketones. The outcome of these reactions is often governed by the complex interplay of steric and electronic factors within the substrate. nih.gov

Synthesis of Highly Functionalized Organic Molecules

The preparation of organic molecules bearing multiple functional groups is a significant challenge in synthesis. Propylmagnesium chloride and its derivatives are instrumental in methods that allow for the formation of functionalized organomagnesium reagents, which can then be used to construct complex molecular architectures.

Traditionally, the preparation of Grignard reagents was limited to organic halides lacking sensitive functional groups. However, the development of halogen-magnesium exchange reactions has significantly broadened the scope of accessible organomagnesium compounds. nih.govscilit.com Isopropylmagnesium chloride, often in a complex with lithium chloride (i-PrMgCl·LiCl), is a key reagent in this area. organic-chemistry.orgthieme-connect.de This "turbo-Grignard" reagent can efficiently perform bromine- or iodine-magnesium exchange on a wide variety of functionalized aryl and heteroaryl halides. organic-chemistry.orgresearchgate.netnih.gov

This methodology allows for the preparation of Grignard reagents containing functionalities such as esters, nitriles, and even nitro groups, which would be incompatible with classical Grignard formation conditions. nih.govscilit.com The resulting functionalized arylmagnesium reagents are highly valuable intermediates that can react with various electrophiles to produce polyfunctional molecules. organic-chemistry.orgresearchgate.net The presence of lithium chloride accelerates the exchange reaction and enhances the reactivity of the resulting Grignard reagent. organic-chemistry.orgthieme-connect.de

Table 2: Methods for Preparing Functionalized Heteroarylmagnesium Reagents

Method Description Key Features Reference
Halogen-Magnesium Exchange Use of reagents like i-PrMgCl·LiCl to swap a halogen (Br or I) for a MgCl group. Tolerates a wide range of functional groups; proceeds under mild conditions. organic-chemistry.orgnih.gov
Direct Insertion Direct reaction of magnesium turnings with organic halides in the presence of LiCl. Useful for less reactive halides like chlorides. beilstein-journals.org
Directed Metalation Deprotonation of an acidic C-H bond using a hindered magnesium amide base like TMPMgCl·LiCl. Allows for functionalization at positions not accessible via halogen exchange. nih.gov

One of the fundamental applications of propylmagnesium chloride is as a nucleophilic source of a propyl group. nih.gov This allows for the direct introduction of a propyl moiety into a wide range of molecules through reactions with electrophilic centers, most commonly carbonyl groups. libretexts.org The addition of propylmagnesium chloride to aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.org This reaction is a reliable method for forming carbon-carbon bonds and increasing molecular complexity. nih.gov

Beyond simple additions, the propyl group can be incorporated into more elaborate structures. For example, propylmagnesium chloride can be used in conjugate addition reactions or in transition metal-catalyzed cross-coupling reactions to attach the propyl group to sp²- or sp-hybridized carbon atoms.

Catalyst Design and Precursor Development

While propylmagnesium chloride is primarily known as a stoichiometric reagent, organomagnesium compounds, in general, play a significant role as precursors in the development of catalysts. For instance, magnesium compounds are crucial components of Ziegler-Natta catalysts, which are widely used in the polymerization of olefins like propylene. ippi.ac.ir

In this context, magnesium-based precursors, such as magnesium alkoxides, are used to create the magnesium dichloride support for the titanium active sites. ippi.ac.ir Although propylmagnesium chloride is not typically the direct precursor for these supports, its chemistry is related to the broader class of organomagnesium compounds used in this field. The principles of organomagnesium reactivity and complexation are relevant to understanding how these catalyst systems are assembled and how they function. Furthermore, magnesium chloride itself, the inorganic component of the Grignard reagent, is a versatile Lewis acid catalyst in various organic transformations. nih.gov

Use as a Precursor for Other Organometallic Catalysts

One of the primary applications of propylmagnesium chloride in catalysis is its use as a reducing and alkylating agent in the synthesis of Ziegler-Natta catalyst precursors. Ziegler-Natta catalysts are of immense industrial importance, primarily used in the production of polyolefins like polyethylene (B3416737) and polypropylene.

The active form of the catalyst often involves titanium trichloride (B1173362) (TiCl₃), which is prepared by the reduction of titanium tetrachloride (TiCl₄). Propylmagnesium chloride, like other Grignard reagents, is highly effective in this reduction process. The reaction involves the alkylation of TiCl₄ to form an unstable propyltitanium intermediate, which then undergoes homolysis to yield the desired TiCl₃ species. While the specific nature of the alkyl group (such as propyl) is not always critical for the reduction itself, Grignard reagents are crucial for generating the active catalyst components.

Table 1: Representative Reaction for Ziegler-Natta Precursor Synthesis
Reactant 1Reactant 2Primary ProductRole of Propylmagnesium Chloride
Titanium tetrachloride (TiCl₄)Propylmagnesium chloride (CH₃CH₂CH₂MgCl)Titanium trichloride (TiCl₃)Reducing Agent / Alkylating Agent

Role in the Development of New Catalytic Systems

The development of modern, high-activity Ziegler-Natta catalysts has been driven by the use of magnesium chloride (MgCl₂) as a support material. Propylmagnesium chloride plays a fundamental role in the preparation of these essential supports.

In what are known as "second-generation" or supported Ziegler-Natta catalysts, an active MgCl₂ support is synthesized, upon which the titanium species is anchored. The synthesis of this support often involves the reaction of a magnesium compound with a chlorinating agent, or the direct use of organomagnesium compounds. Grignard reagents, including propylmagnesium chloride, can be reacted with various chlorinating agents to produce highly activated, amorphous MgCl₂ supports.

The physical and structural characteristics of the MgCl₂ support are critical to the final catalyst's performance, influencing its activity, stereoselectivity, and the morphology of the resulting polymer. By carefully selecting the Grignard reagent and controlling the reaction conditions during the support's preparation, researchers can fine-tune the catalyst's properties. This control is a key strategy in the ongoing development of new and more efficient catalytic systems for olefin polymerization. The interaction between the Grignard reagent, solvents (like tetrahydrofuran), and other additives dictates the final structure of the catalyst support, thereby playing a pivotal role in catalyst innovation.

Strategic Utility in Multi-step Synthesis

In the context of multi-step synthesis, particularly in the total synthesis of complex natural products, propylmagnesium chloride serves as a strategic and reliable tool for carbon-carbon bond formation. Its primary function is to act as a nucleophilic source of a propyl group, a common structural motif in many biologically active molecules.

The total synthesis of complex molecules such as the anticancer agent (-)-laulimalide requires the precise and sequential assembly of a complex carbon skeleton. nih.gov Such syntheses are characterized by a series of carefully planned steps designed to build stereocenters and functional groups in a controlled manner. Grignard reagents are frequently employed in these synthetic campaigns to add alkyl fragments to electrophilic centers, such as aldehydes, ketones, or esters.

For instance, a key step in the assembly of a fragment for a complex macrolide could involve the addition of propylmagnesium chloride to an aldehyde. This reaction creates a new carbon-carbon bond and installs a secondary alcohol, which can then be carried forward through subsequent transformations. The reliability and high yield of Grignard additions make them strategically valuable, allowing chemists to confidently construct key bonds early or late in a synthetic sequence.

Table 2: Representative Use of Propylmagnesium Chloride in a Synthetic Step
Substrate (Electrophile)ReagentProductTransformation TypeStrategic Importance
Aldehyde (R-CHO)Propylmagnesium chloride (CH₃CH₂CH₂MgCl)Secondary Alcohol (R-CH(OH)-CH₂CH₂CH₃)Nucleophilic AdditionForms a C-C bond; introduces a propyl group and a hydroxyl functional group for further elaboration.

The strategic utility of propylmagnesium chloride is therefore twofold: it provides a fundamental building block (the propyl group) and does so through a robust and predictable chemical reaction, which is a critical requirement for the successful execution of a long and complex multi-step synthesis. nih.gov

Coordination Chemistry and Aggregation Phenomena of Organomagnesium Compounds

Solvation Structures and Ligand Effects in Solution Phase

The structure and reactivity of propylmagnesium chloride in solution are inextricably linked to its interaction with solvent molecules. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the formation and stabilization of Grignard reagents. utexas.eduleah4sci.com

The solvent molecules, acting as Lewis bases, coordinate to the electrophilic magnesium center. Typically, the magnesium atom in a Grignard reagent is tetracoordinate, binding to the propyl group, the chloride anion, and two ether molecules. wikipedia.orgwikipedia.org This coordination is crucial as it stabilizes the monomeric Grignard reagent in solution. utexas.edu The general structure can be represented as CH₃CH₂CH₂MgCl(Solvent)₂, where the magnesium adopts a tetrahedral geometry. wikipedia.org

Computational studies on analogous Grignard reagents like methylmagnesium chloride in THF have shown that magnesium can coordinate with two to four solvent molecules. acs.org The degree of solvation can influence the reactivity of the organomagnesium species; more solvated complexes may exhibit greater reactivity due to increased flexibility, which facilitates the structural reorganization required for chemical reactions. acs.org Asymmetric solvation, where the magnesium atoms in an aggregate have a different number of solvent ligands, has been identified as a key factor in promoting the bond cleavage necessary for reactivity. acs.org

The addition of other ligands, such as lithium chloride (LiCl), can significantly alter the reagent's reactivity, forming what are known as "Turbo-Grignard" reagents. wikipedia.org These mixed aggregates exhibit enhanced reactivity and solubility, highlighting the profound effect of the coordination sphere on the chemical behavior of the organomagnesium compound. wikipedia.org

PropertyDescriptionSource(s)
Typical Solvents Diethyl ether (Et₂O), Tetrahydrofuran (THF) wikipedia.org, wikipedia.org
Coordination Magnesium center is typically tetracoordinate and tetrahedral wikipedia.org
Solvent Role Stabilizes the reagent through Lewis base coordination utexas.edu
Reactivity Influence Increased solvation can enhance reactivity acs.org

Aggregation States and Equilibrium (Schlenk Equilibrium)

In solution, propylmagnesium chloride does not exist solely as a simple monomeric species. Instead, it is involved in a complex set of equilibria known as the Schlenk equilibrium. wikipedia.org This equilibrium describes the disproportionation of the Grignard reagent into a dialkylmagnesium compound and a magnesium halide salt. wikipedia.orgwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

For propylmagnesium chloride, the equilibrium is written as:

2 CH₃CH₂CH₂MgCl ⇌ (CH₃CH₂CH₂)₂Mg + MgCl₂

The position of this equilibrium is sensitive to several factors, including the solvent, the concentration of the reagent, and the temperature. wikipedia.org In monoethereal solvents like diethyl ether, the equilibrium typically favors the mixed organomagnesium halide (RMgX). wikipedia.org However, the addition of dioxane, which forms an insoluble coordination polymer with magnesium chloride (MgCl₂(dioxane)₂), can drive the equilibrium completely to the right. wikipedia.orgwikipedia.org

Beyond this fundamental equilibrium, Grignard reagents also form various aggregates, such as dimers and higher oligomers, particularly at high concentrations. wikipedia.org It is established that alkyl magnesium chlorides, including propylmagnesium chloride, are predominantly present as dimers in ether solutions. wikipedia.org These aggregation states are crucial, as computational studies indicate that the formation of dimeric adducts is a key step in the mechanism of the Schlenk equilibrium. acs.org

Influence of Anions and Ethers on Aggregation and Reactivity

The nature of both the anion (halide) and the coordinating ether solvent significantly modulates the aggregation and reactivity of propylmagnesium chloride.

Influence of Ethers: Ethers are not merely inert solvents; they are active participants in the coordination sphere of the magnesium atom. utexas.edu The polarity and steric bulk of the ether affect its ability to solvate the magnesium center, thereby influencing the position of the Schlenk equilibrium and the degree of aggregation. wikipedia.org Solvents like THF, being more polar and sterically accessible than diethyl ether, can favor the formation of monomeric Grignard species. The solvent's role is critical in assisting the ligand exchange that occurs during the Schlenk equilibrium. acs.org Increased coordination by the solvent enhances the flexibility of the organomagnesium complex, which facilitates the displacement of ligands from terminal to bridging positions within an aggregate. acs.org

FactorInfluence on Propylmagnesium ChlorideSource(s)
Anion (Chloride) Acts as a bridging ligand in aggregates; influences aggregate stability. acs.org
Ether (Solvent) Stabilizes monomeric species; influences Schlenk equilibrium position and aggregation state. wikipedia.org, acs.org
Dioxane (Additive) Drives Schlenk equilibrium toward homoleptic products by precipitating MgCl₂. wikipedia.org, wikipedia.org

Structural Characterization of Grignard Aggregates (e.g., Dimers, Oligomers)

While isolating and characterizing the exact structures of Grignard reagents in solution is challenging due to the dynamic equilibria involved, a combination of experimental and computational methods has provided significant insight into their aggregated forms.

For alkyl magnesium chlorides like propylmagnesium chloride in ether, the predominant species is a dimer. wikipedia.org In these dimeric structures, two propylmagnesium chloride units are linked by chloride bridges. The magnesium atoms are typically tetracoordinated, each bonded to a propyl group, a terminal ether molecule, and two bridging chlorine atoms. acs.org

[CH₃CH₂CH₂(Solvent)Mg(μ-Cl)]₂

Future Directions and Emerging Research Areas

Development of Novel Magnesium Propane (B168953) Chloride Derivatives with Enhanced Properties

The synthesis of novel derivatives of propylmagnesium chloride is a key area of investigation, aimed at creating reagents with tailored reactivity, stability, and functional group tolerance. Researchers are moving beyond simple alkyl and aryl Grignard reagents to develop more complex and functionalized analogues.

One area of focus is the incorporation of different functional groups into the propylmagnesium chloride structure. This allows for the direct introduction of complex molecular fragments in a single step, streamlining synthetic routes. For instance, research into adamantane (B196018) derivatives has shown the potential for creating complex molecules with specific biological activities. mdpi.com The development of such specialized Grignard reagents expands the synthetic toolkit available to chemists.

Another approach involves the formation of complexes, such as the use of isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), to enhance the solubility and reactivity of the organomagnesium species. nih.gov These "Turbo-Grignard" reagents exhibit improved performance in challenging reactions, such as the halogen-magnesium exchange.

Table 1: Examples of Research on Novel Organomagnesium Derivatives

Research Area Objective Example Compound/System Potential Advantage
Functionalized Reagents Introduce complex fragments in one step Adamantane-containing Grignard reagents mdpi.com Access to novel molecular architectures with potential biological activity.
Enhanced Reactivity Complexes Improve solubility and reactivity Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) nih.gov Overcomes limitations in reactions like halogen-magnesium exchange.

Advancements in Asymmetric Catalysis with Organomagnesium Reagents

The use of organomagnesium reagents in asymmetric catalysis is a rapidly growing field, driven by the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. Magnesium-based catalysts are attractive due to the element's abundance and low toxicity.

Recent advancements have focused on the development of chiral ligands that can effectively control the stereochemical outcome of reactions involving Grignard reagents like propylmagnesium chloride. nih.gov These catalytic strategies are being applied to synthesize important chiral scaffolds that form the core of many natural products and pharmaceutical drugs. nih.gov Research explores various catalytic strategies, including the use of in situ generated magnesium catalysts, to achieve high levels of enantioselectivity. nih.gov The mechanisms behind this stereocontrol are a subject of intense study, with molecular modeling playing a crucial role in understanding the interactions between the substrate, reagent, and chiral catalyst. researchgate.net

Green Chemistry Approaches for Grignard Reactions

The environmental impact of chemical synthesis is a major concern, prompting the development of greener methodologies for classical reactions like the Grignard reaction. soton.ac.uk Key to this effort is the reduction of hazardous waste and the use of more sustainable materials. beyondbenign.org

A significant focus has been on replacing traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which have safety and environmental drawbacks. umb.edu 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs, has emerged as a superior alternative. chemicalbook.comrsc.org Studies have shown that 2-MeTHF can be as effective, or even superior, to THF in Grignard reactions, often leading to improved reaction efficiency and safety profiles. umb.edursc.org

Other green chemistry strategies being explored include:

Minimizing waste generation: Developing more efficient reactions that maximize atom economy. researchandmarkets.com

Reducing energy consumption: Investigating reaction conditions that proceed at lower temperatures or with faster reaction times. researchandmarkets.com

Mechanochemistry: A mechanochemical variant of the Grignard reaction described in 2021 represents a significant shift from traditional solution-based methods, potentially reducing solvent use dramatically. soton.ac.uk

Table 2: Comparison of Solvents for Grignard Reactions

Solvent Source Key Advantages Key Disadvantages
Diethyl Ether Petroleum-based Well-established, effective Highly flammable, volatile, forms peroxides
Tetrahydrofuran (THF) Petroleum-based Higher boiling point than ether, good solvating power Can form peroxides, environmental concerns

Interfacing Organomagnesium Chemistry with Flow Chemistry and Automated Synthesis

The integration of Grignard reactions into continuous flow systems is a transformative development that offers significant advantages over traditional batch processing. almacgroup.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, yield, and scalability. nih.govrsc.org

The high reactivity and exothermicity of Grignard reactions can be managed much more effectively in microreactors, which have a high surface-area-to-volume ratio, enabling rapid heat dissipation. almacgroup.com This enhanced control allows reactions to be performed under conditions that would be hazardous on a large scale in a batch reactor. nih.gov For example, highly unstable intermediates like chloromethylmagnesium chloride can be generated and used in situ within seconds in a flow system. nih.gov

Key benefits of using flow chemistry for organomagnesium reactions include:

Enhanced Safety: Minimizes the accumulation of hazardous reagents and allows for better temperature control. nih.gov

Improved Efficiency: Can lead to higher yields and selectivities. rsc.org

Scalability: Reactions developed on a lab scale can be more easily and safely scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering up"). almacgroup.com

Automation: Flow systems are well-suited for automation, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries. acs.org

This technology has been successfully applied to the synthesis of amides mediated by isopropylmagnesium chloride and is being explored for the multi-step synthesis of active pharmaceutical ingredients (APIs). rsc.orgthieme-connect.de

Computational Design of New Organomagnesium Reagents and Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of organomagnesium chemistry, computational methods are being used to design new reagents and to elucidate reaction mechanisms.

First-principles calculations and density functional theory (DFT) can be used to model the structure, stability, and reactivity of Grignard reagents and their transition states. lbl.govbris.ac.uk This allows researchers to screen potential new reagents in silico before committing to laboratory synthesis, saving time and resources. lbl.gov For example, computational studies can predict the electrochemical stability and decomposition pathways of novel magnesium-based electrolytes. lbl.gov

Furthermore, computational modeling helps to understand complex reaction dynamics. Quasi-classical trajectory calculations on potential energy surfaces can be used to study the competition between different reaction pathways, providing insights that are difficult to obtain through experiments alone. bris.ac.uk This deeper understanding of reaction mechanisms can guide the development of more selective and efficient synthetic methods. The synergy between computational design and experimental validation is accelerating the discovery of next-generation reagents and reactions. mdpi.com

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